4-methyl-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide
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Overview
Description
4-methyl-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide is a compound belonging to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Mechanism of Action
Target of Action
It’s known that thiadiazole derivatives have been found to interact with various biological targets, including carbonic anhydrases , which are essential metalloenzymes that orchestrate the reversible hydration of carbon dioxide to bicarbonate ions .
Mode of Action
It’s known that thiadiazole derivatives can cross cellular membranes due to their mesoionic nature . This allows them to interact strongly with their biological targets, leading to various downstream effects.
Biochemical Pathways
It’s known that thiadiazole derivatives can affect a broad range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Pharmacokinetics
It’s known that thiadiazole derivatives, due to their mesoionic nature, are able to cross cellular membranes, which may influence their bioavailability .
Result of Action
It’s known that thiadiazole derivatives can exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Action Environment
It’s known that the biological activity of thiadiazole derivatives can be influenced by various factors, including the presence of other compounds and the specific conditions of the biological environment .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 1,3,4-thiadiazole derivatives, including 4-methyl-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide, are connected with the fact that this heterocyclic ring is a bioisostere of pyrimidine, which in turn is the skeleton of three nucleic bases . Therefore, this compound has the ability to disrupt processes related to DNA replication .
Cellular Effects
It has been reported that some 1,3,4-thiadiazole derivatives can induce cell cycle progression through G1 into S phase in cells .
Molecular Mechanism
It is known that 1,3,4-thiadiazole derivatives have the ability to disrupt processes related to DNA replication . This suggests that this compound might exert its effects at the molecular level by interacting with DNA or associated proteins.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide typically involves the reaction of 4-methylbenzoic acid with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized using an appropriate oxidizing agent, such as bromine or iodine, to yield the thiadiazole ring. The final step involves the acylation of the thiadiazole derivative with benzoyl chloride to form the target compound .
Industrial Production Methods
Industrial production methods for thiadiazole derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form thiols or thioethers using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol as solvent.
Substitution: Halogenating agents, nitrating agents, sulfuric acid, and acetic acid.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, thioethers.
Substitution: Halogenated, nitrated, and other substituted derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Exhibits antimicrobial, antifungal, and antiviral activities, making it a potential candidate for the development of new therapeutic agents.
Medicine: Investigated for its anticancer properties, particularly in inhibiting the growth of certain cancer cell lines.
Comparison with Similar Compounds
Similar Compounds
1,3,4-thiadiazole derivatives: These compounds share the thiadiazole ring structure and exhibit similar biological activities.
Benzamide derivatives: Compounds with the benzamide functional group also show diverse biological activities and are used in various therapeutic applications.
Uniqueness
4-methyl-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the thiadiazole and benzamide moieties in the same molecule enhances its potential as a multifunctional agent in medicinal chemistry .
Properties
IUPAC Name |
4-methyl-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3OS/c1-11-7-9-12(10-8-11)14(20)17-16-18-15(21-19-16)13-5-3-2-4-6-13/h2-10H,1H3,(H,17,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMUDCIULNDMNRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NSC(=N2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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